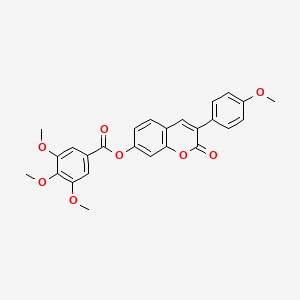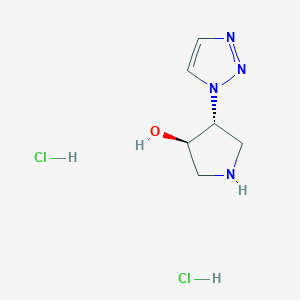![molecular formula C11H8F2N2OS B2852153 N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 868368-71-2](/img/structure/B2852153.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide is not fully understood. It has been found to inhibit the activity of certain enzymes involved in cell growth and division, which may contribute to its anti-tumor properties. It has also been found to modulate the immune system by increasing the production of certain cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in tumor cells. It has also been found to increase the production of certain cytokines, which may contribute to its immune-modulating properties. Additionally, it has been found to have neuroprotective effects, which may make it useful in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide in lab experiments is its potential as an anti-tumor agent. It has also been found to have immune-modulating and neuroprotective properties, which may make it useful in studying these areas of research. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and dosage control are necessary to ensure the safety of researchers working with this compound.
Future Directions
There are several potential future directions for research involving N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide. One area of research could be further studies on its anti-tumor properties, including testing its efficacy in animal models and in clinical trials. Another area of research could be further studies on its immune-modulating properties, including its potential use in treating autoimmune diseases. Additionally, further studies on its neuroprotective properties could lead to its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis Methods
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide involves several steps. The first step involves the reaction of 4,6-difluorobenzo[d]thiazol-2-amine with ethyl chloroformate to form ethyl N-(4,6-difluorobenzo[d]thiazol-2-yl)carbamate. The second step involves the reaction of ethyl N-(4,6-difluorobenzo[d]thiazol-2-yl)carbamate with cyclopropanecarboxylic acid to form this compound. This synthesis method has been optimized for high yield and purity of the final product.
Scientific Research Applications
N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide has been studied for its potential applications in the field of medicine. It has been found to have potential as an anti-tumor agent and as a modulator of the immune system. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c12-6-3-7(13)9-8(4-6)17-11(14-9)15-10(16)5-1-2-5/h3-5H,1-2H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIIJGSXHOSLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2-chlorobenzyl)-3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2852071.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2852072.png)





![N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2852082.png)
![N-(3-methylbutyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2852083.png)

![2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2852085.png)

![2-Chloro-6-fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2852089.png)
![4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2852091.png)
